REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8](B(O)O)[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.NC1C=C2C(C=CC=N2)=CC=1.[I-:25].[Cs+].II.N(OCCC(C)C)=O>COCCOC.[Cu]I>[I:25][C:8]1[CH:9]=[C:10]2[C:5]([CH:4]=[CH:3][CH:2]=[N:1]2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)B(O)O
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
7.32 g
|
Type
|
reactant
|
Smiles
|
[I-].[Cs+]
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
CuI
|
Quantity
|
2.67 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 2 h the reaction was cooled to room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 300 mL toluene
|
Type
|
WASH
|
Details
|
washed consecutively with 25% NH4OH (2×100 mL), 5% Na2S2O3 (2×100 mL) and 5% NaCl (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated onto SiO2
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/Hex (0-25%)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C2C=CC=NC2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |